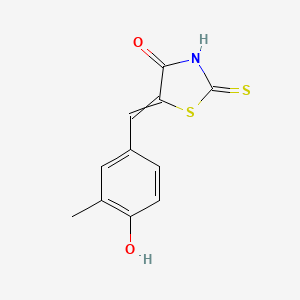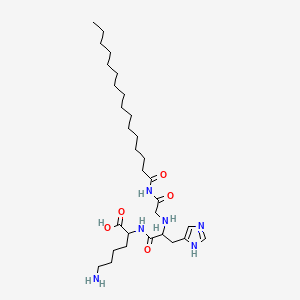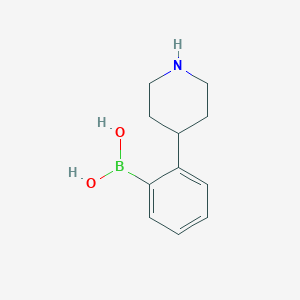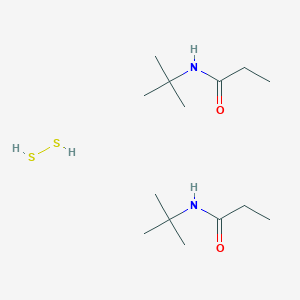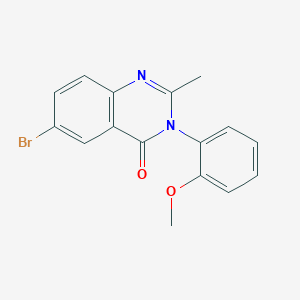
4(3H)-Quinazolinone, 6-bromo-3-(2-methoxyphenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 6-bromo-3-(2-methoxyphenyl)-2-methyl- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-(2-methoxyphenyl)-2-methyl- typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the bromine, methoxyphenyl, and methyl groups through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction rates and improve yields . The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-3-(2-methoxyphenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6th position.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research has explored its use as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-(2-methoxyphenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone, 6-chloro-3-(2-methoxyphenyl)-2-methyl-: Similar structure with a chlorine atom instead of bromine.
4(3H)-Quinazolinone, 6-bromo-3-(2-hydroxyphenyl)-2-methyl-: Similar structure with a hydroxyphenyl group instead of methoxyphenyl.
4(3H)-Quinazolinone, 6-bromo-3-(2-methoxyphenyl)-2-ethyl-: Similar structure with an ethyl group instead of methyl.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 6-bromo-3-(2-methoxyphenyl)-2-methyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
101272-04-2 |
|---|---|
分子式 |
C16H13BrN2O2 |
分子量 |
345.19 g/mol |
IUPAC 名称 |
6-bromo-3-(2-methoxyphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-18-13-8-7-11(17)9-12(13)16(20)19(10)14-5-3-4-6-15(14)21-2/h3-9H,1-2H3 |
InChI 键 |
CBTFIIUIGOJLGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14067952.png)
![{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol](/img/structure/B14067959.png)
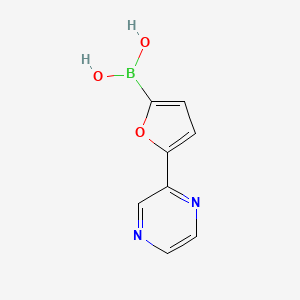
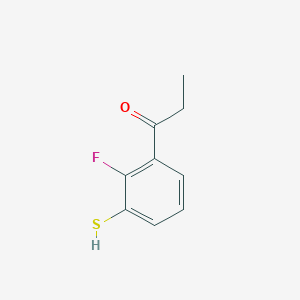
![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)

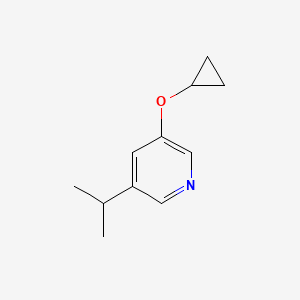
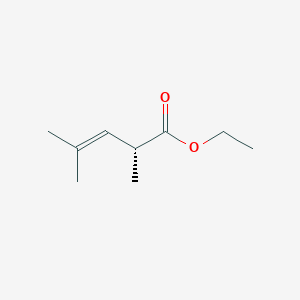
![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)
